2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid

Catalog No.
S14137494
CAS No.
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid

Product Name

2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid

IUPAC Name

2-[1-(propan-2-yloxymethyl)cyclopropyl]acetic acid

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-7(2)12-6-9(3-4-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

AFRSHZNLCKYZQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CC1)CC(=O)O

2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid is an organic compound characterized by its unique cyclopropyl structure and the presence of an isopropoxymethyl group. This compound's molecular formula is C₈H₁₄O₂, and it features a cyclopropyl ring connected to an acetic acid moiety, which contributes to its potential reactivity and biological activity. The structure can be depicted as follows:

This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its distinctive structural properties.

Typical for carboxylic acids and compounds with ether functionalities. Notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of a cyclopropyl derivative.
  • Nucleophilic Substitution: The isopropoxymethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

The synthesis of 2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid typically involves several steps:

  • Formation of Cyclopropyl Ring: Cyclopropanation reactions using alkenes and diazo compounds can create the cyclopropyl structure.
  • Introduction of Isopropoxymethyl Group: This can be achieved through alkylation reactions where an isopropoxy group is introduced to a suitable precursor.
  • Carboxylic Acid Functionalization: The final step involves oxidation or carboxylation of the intermediate to yield the acetic acid functionality.

These synthetic pathways must be optimized for yield and purity, often requiring specific reagents and conditions.

2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid has potential applications in:

  • Pharmaceutical Development: Its structural characteristics may allow for the design of new drugs targeting specific biological pathways.
  • Chemical Synthesis: As an intermediate, it could facilitate the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Compounds with similar structures are often explored for their potential use as agrochemicals or herbicides.

Several compounds share structural similarities with 2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid. Here are a few notable examples:

Compound NameStructure FeaturesBiological ActivityUniqueness
1-Cyclopropylacetic AcidCyclopropyl ring + acetic acidAnti-inflammatory effectsSimpler structure
Isopropyl AcetateIsopropyl group + acetateSolvent propertiesLacks cyclopropane
3-(Cyclopropyl)-propanoic AcidCyclopropane + propanoic acidPotential analgesic effectsDifferent chain length

Uniqueness: The presence of both an isopropoxymethyl group and a cyclopropane ring in 2-(1-(Isopropoxymethyl)cyclopropyl)acetic acid provides it with distinct steric and electronic properties compared to similar compounds. This unique combination may enhance its reactivity and biological interactions, setting it apart from other cyclopropane derivatives.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.109944368 g/mol

Monoisotopic Mass

172.109944368 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types